molecular formula C10H9BrN2OS B2918610 2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one CAS No. 303093-56-3

2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one

Cat. No.: B2918610
CAS No.: 303093-56-3
M. Wt: 285.16
InChI Key: GDTQOJHAJBXMMK-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one is a thiazolone derivative characterized by a brominated aromatic substituent at the C-5 position of the thiazole ring. Thiazolones are heterocyclic compounds with a sulfur and nitrogen-containing five-membered ring, often studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties . The 4-bromophenylmethyl group introduces enhanced lipophilicity and electronic effects due to bromine’s electronegativity and polarizability, which may influence binding interactions in biological systems . This compound is part of a broader class of 2-aminothiazol-4(5H)-one derivatives, where structural modifications at C-5 significantly alter physicochemical and biological profiles .

Properties

IUPAC Name

2-amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTQOJHAJBXMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one typically involves the reaction of 4-bromobenzyl chloride with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole compound.

    Reduction: Phenyl derivatives of the thiazole compound.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Physicochemical Properties

The lipophilicity of thiazolone derivatives, measured via chromatographic parameters (log kw and RM0), varies with substituents at C-4. Data from highlight the following trends:

Substituent at C-5 log kw RM0 Notes
Ethyl 1.2 0.45 Lower lipophilicity
Propyl 1.5 0.52 Moderate increase with chain length
4-Bromophenylmethyl (target) 2.8 0.89 High lipophilicity due to bromine
Phenylmethyl 2.6 0.84 Slightly lower than bromophenyl analog
Cyclohexane (spiro) 2.1 0.72 Bulky substituent reduces mobility
  • The 4-bromophenylmethyl group confers higher lipophilicity compared to aliphatic substituents (ethyl, propyl) and slightly higher than phenylmethyl, attributed to bromine’s hydrophobic and electron-withdrawing effects .
  • Spirocyclic substituents (e.g., cyclohexane) reduce lipophilicity compared to aromatic groups, likely due to steric hindrance limiting membrane penetration .

Electronic and Steric Effects

  • Positional Isomerism : Derivatives with substituents at C-4 (e.g., 4-(4-bromophenyl)thiazole in ) versus C-5 may exhibit divergent activities due to altered spatial orientation in receptor interactions .

Biological Activity

2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiazole ring structure, combined with the presence of a bromophenyl group, contributes to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound's chemical structure is characterized by a thiazole ring with an amino group at position 2 and a 4-bromobenzyl substituent at position 5. This unique arrangement is critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole, including this compound, demonstrate effectiveness against various bacterial strains. The antimicrobial activity of this compound was evaluated through minimum inhibitory concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results suggest that the compound possesses comparable activity to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported its cytotoxic effects against human lung cancer cells (A549) and breast cancer cells (MCF-7). The following table summarizes the findings:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54915Doxorubicin - 10
MCF-720Doxorubicin - 12

The compound exhibited lower IC50 values than many existing chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and interfere with cancer cell signaling pathways, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, it was found that the presence of halogen substituents significantly enhances antibacterial activity. The study demonstrated that compounds similar to this compound showed improved efficacy against Gram-positive bacteria due to the electron-withdrawing nature of the bromine atom .

Case Study 2: Anticancer Screening

A comprehensive screening of several thiazole derivatives against multiple cancer cell lines revealed that those with a bromophenyl substituent exhibited superior selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

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